6-(6-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-16-5-8-18(9-6-16)15-26-22(27)12-10-20(24-26)23(28)25-13-3-4-19-14-17(2)7-11-21(19)25/h5-12,14H,3-4,13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPVVALUAXXTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)N3CCCC4=C3C=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(6-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one is a novel pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 269.33 g/mol. The structural characteristics include:
- Core Structure : The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities.
- Functional Groups : The presence of carbonyl and pyridazine groups contributes to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Mechanism of Action :
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in cancer cells, leading to reduced cell division.
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study :
In a recent study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that:
- Absorption : The compound demonstrates moderate absorption characteristics.
- Distribution : Due to its lipophilicity (LogP ~ 2.06), it is expected to distribute well in lipid membranes.
- Metabolism : Metabolic studies indicate that it undergoes phase I metabolic reactions primarily in the liver.
- Excretion : Renal excretion appears to be the primary route for elimination.
Toxicity Studies
Toxicological assessments are essential for determining the safety profile of any new pharmaceutical agent. Early toxicity studies have indicated that while the compound exhibits promising therapeutic effects, it may also present cytotoxicity at higher concentrations.
| Toxicity Parameter | Observed Effect |
|---|---|
| Acute toxicity | Moderate |
| Cytotoxicity (in vitro) | Dose-dependent |
| Mutagenicity | Negative |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Pyridazin-3(2H)-one Core Modifications
The target compound’s pyridazinone core is structurally analogous to derivatives reported in multiple studies:
- Compound 9 (): 4-(4-butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one.
- Compound 11a (): 4-(3-methoxybenzyl)-6-methylpyridazin-3(2H)-one. The 3-methoxybenzyl group at position 4 differs from the target’s 4-methylbenzyl group at position 2, altering steric and electronic profiles .
- Compounds 4g/4h (): Pyridazinones with thiazepine and chlorophenyl substituents.
Tetrahydroquinoline Derivatives
- Compound 58 (): 1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline. The piperidinyl substitution contrasts with the target’s methyl group at position 6, impacting basicity and solubility .
- Compound 61 (): 6-Bromo-tetrahydroquinoline derivative. Halogenation at position 6 introduces electrophilic reactivity absent in the target compound’s methyl group .
Physicochemical Properties
Functional Group Interactions
- Carbonyl Group: The tetrahydroquinoline-linked carbonyl in the target compound may engage in hydrogen bonding or act as a hydrogen bond acceptor, akin to ester/carboxylic acid derivatives in (e.g., compound 13°) .
- Aromatic Systems : The 4-methylbenzyl group’s methyl substituent may enhance hydrophobic interactions compared to methoxy-substituted analogs (e.g., compound 11a in ) .
Q & A
Q. Q1. What are the standard synthetic protocols for preparing pyridazinone derivatives like the target compound?
Pyridazinone derivatives are typically synthesized via multi-step reactions involving condensation, cyclization, or substitution. For example, intermediates like 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one can be synthesized by reacting appropriate aldehydes with pyridazinone precursors in ethanol under basic conditions (e.g., ethanolic NaOEt) . The target compound likely requires coupling of the tetrahydroquinoline-carbonyl moiety to the pyridazinone core, followed by benzylation at the N-2 position. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography .
Q. Q2. Which spectroscopic methods are essential for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) provides unambiguous structural validation, as demonstrated in pyridazinone analogs .
Advanced Synthesis and Optimization
Q. Q3. How can reaction conditions be optimized to improve yields in multi-step syntheses of such complex pyridazinones?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol minimizes side reactions in condensation steps .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or bases (e.g., K₂CO₃) improve regioselectivity .
- Temperature control : Low temperatures (0–5°C) prevent decomposition of sensitive intermediates, while reflux accelerates cyclization .
- Purification : Preparative TLC or HPLC resolves closely related byproducts, as seen in pyridazinone analogs .
Q. Q4. What strategies address low yields in the final benzylation step of the pyridazinone core?
Low yields may arise from steric hindrance at the N-2 position. Strategies include:
- Using excess benzyl halide (1.2–1.5 equivalents) to drive the reaction .
- Activating the pyridazinone nitrogen with strong bases (e.g., NaH) to enhance nucleophilicity .
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to improve reactivity .
Structural and Crystallographic Analysis
Q. Q5. How do hydrogen-bonding interactions influence the crystal packing of pyridazinone derivatives?
Hirshfeld surface analysis reveals that intermolecular hydrogen bonds (N-H···O, C-H···π) dominate packing patterns. For example, in 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, N-H···O interactions between the pyridazinone carbonyl and adjacent NH groups stabilize layered crystal structures . Such data guide predictions of solubility and stability in related compounds.
Q. Q6. What crystallographic techniques resolve ambiguities in stereochemistry for tetrahydropyridazinone derivatives?
SCXRD with SHELXT software automates space-group determination and refines molecular geometry from diffraction data . For non-crystalline samples, NOESY NMR correlates spatial proximity of protons, distinguishing axial/equatorial substituents in tetrahydroquinoline moieties .
Biological Activity and Mechanistic Studies
Q. Q7. How can researchers design in vitro assays to evaluate the biological activity of this compound?
Focus on target-specific assays:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactor monitoring .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .
- Cellular viability : MTT or resazurin assays assess cytotoxicity in cancer or primary cell lines .
Q. Q8. What structural features of this compound correlate with reported vasorelaxant or antihypertensive effects in pyridazinones?
Key pharmacophores include:
- The pyridazinone core, which mimics endogenous nitric oxide (NO) donors .
- Substituted benzyl groups (e.g., 4-methylbenzyl) enhancing lipophilicity and blood-brain barrier penetration .
- Tetrahydroquinoline-carbonyl moieties, which may interact with calcium channels, as seen in related vasodilators .
Data Analysis and Contradictions
Q. Q9. How should researchers resolve discrepancies in reported synthetic yields for similar pyridazinones?
Analyze variables:
- Purity of starting materials : Impurities in aldehydes or halides reduce yields .
- Reaction monitoring : Use TLC/HPLC to identify incomplete reactions or side products early .
- Reproducibility : Document solvent drying, inert atmosphere use, and stirring rates to minimize batch variations .
Q. Q10. Why might biological activity data vary across studies for structurally similar pyridazinones?
Factors include:
- Assay conditions : Differences in cell lines, serum concentrations, or incubation times alter IC₅₀ values .
- Stereochemical purity : Enantiomeric impurities (e.g., in tetrahydroquinoline derivatives) may inactive the compound .
- Metabolic stability : Varied cytochrome P450 activity in test models affects pharmacokinetic profiles .
Computational and Modeling Approaches
Q. Q11. Which computational methods predict the binding mode of this compound to potential therapeutic targets?
Molecular docking (e.g., AutoDock Vina) models interactions with protein active sites. Molecular dynamics (MD) simulations assess binding stability over time. QSAR models correlate substituent electronic properties (e.g., Hammett σ values) with activity trends .
Q. Q12. How can DFT calculations aid in understanding the compound’s reactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the pyridazinone carbonyl’s high electron density may explain its susceptibility to nucleophilic substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
